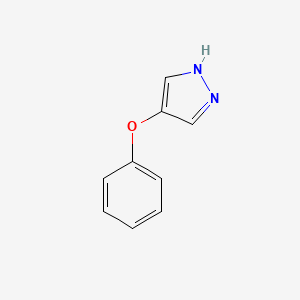

4-phenoxy-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJQQXSBZDGKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenoxy 1h Pyrazole and Analogous Structures

Direct Synthesis Approaches to 4-Phenoxy-1H-Pyrazole Core

Direct synthesis of the this compound core typically involves the formation of a C-O bond at the C4 position of a pre-formed and suitably activated pyrazole (B372694) ring. While less common than building the ring from a phenoxy-containing precursor, this approach is valuable for late-stage functionalization. The primary methods involve transition-metal-catalyzed cross-coupling reactions, particularly Ullmann-type condensations.

This strategy generally requires a pyrazole substrate activated at the 4-position, such as a 4-halopyrazole (e.g., 4-iodo- or 4-bromopyrazole) or a 4-pyrazolyl triflate. The coupling partner is a phenol (B47542) or phenoxide. Copper and palladium catalysts are most frequently employed to facilitate this C-O bond formation. Significant progress in copper-catalyzed N-arylation of pyrazoles highlights the utility of this metal in forming bonds with pyrazole heterocycles, a principle that extends to C-O coupling. nih.gov Bases such as potassium hydroxide, potassium carbonate, or sodium hydride are often used in polar apathetic solvents like DMSO or DMF to facilitate the reaction. nih.gov

Precursor-Based Synthesis Strategies for Phenoxy-Substituted Pyrazoles

Constructing the pyrazole ring from acyclic precursors that already contain the phenoxy group is the most common and versatile approach. This allows for precise control over the substitution pattern of the final product.

Cyclocondensation is a cornerstone of pyrazole synthesis. The most traditional method involves the reaction of a 1,3-difunctional compound with a hydrazine (B178648) derivative. nih.gov To synthesize 4-phenoxy-1H-pyrazoles, a key precursor is a phenoxy-substituted 1,3-dicarbonyl compound or its synthetic equivalent.

The reaction of these precursors with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of the pyrazole ring through a condensation and subsequent cyclization-dehydration sequence. nih.gov The regioselectivity of the cyclization can be a critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. nih.gov

Alternative precursors for cyclocondensation include α,β-unsaturated ketones and acetylenic compounds that bear a phenoxy group. nih.govnih.gov For instance, the cyclocondensation of cross-conjugated enynones with arylhydrazines can regioselectively yield pyrazole derivatives under mild conditions, often not requiring a catalyst or inert atmosphere. nih.gov The reaction pathway and outcome are influenced by the electronic effects of the substituents on the enynone precursor. nih.gov

| Precursor Type | Hydrazine Source | Key Features |

| Phenoxy-substituted 1,3-dicarbonyls | Hydrazine, Phenylhydrazine | Classical, widely used method. Regioselectivity can be an issue with unsymmetrical precursors. nih.gov |

| Phenoxy-substituted α,β-unsaturated ketones | Hydrazine derivatives | Versatile route; leads to pyrazoline intermediates which can be oxidized to pyrazoles. |

| Phenoxy-substituted acetylenic ketones | Hydrazine derivatives | Provides direct access to fully aromatized pyrazoles. nih.govresearchgate.net |

| Phenoxy-substituted enynones | Arylhydrazines | Regioselective synthesis, often under mild, catalyst-free conditions. nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing pyrazole rings or for synthesizing complex precursors. ktu.edu These reactions allow for the formation of C-C and C-O bonds with high selectivity and functional group tolerance. ktu.edu For the synthesis of phenoxy-substituted pyrazoles, these methods can be used to either introduce the phenoxy group itself or to append other substituents to a pre-existing phenoxy-pyrazole core.

Stille Coupling: This reaction couples an organostannane with an organic halide or triflate. wikipedia.org It is known for its excellent functional group tolerance. openochem.orglibretexts.org A 4-triflyloxy or 4-halopyrazole can be coupled with a phenoxystannane, or conversely, a 4-stannylpyrazole can be coupled with a halophenoxy derivative, although the former is less common. The reaction is catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄. wikipedia.orgopenochem.org

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with a halide or triflate. nih.gov This is one of the most widely used cross-coupling reactions. To create a 4-phenoxy-pyrazole framework, one could couple a 4-halopyrazole with a phenoxyboronic acid, though more commonly, a 4-iodo or 4-bromopyrazole is functionalized with other groups via Suzuki coupling after the phenoxy group is installed by other means. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene. wikipedia.org While not directly used to form the C-O phenoxy bond, it is crucial for further functionalizing phenoxy-pyrazole structures. For example, a 4-bromo-phenoxy-pyrazole could be coupled with an alkene to introduce a vinyl substituent. researchgate.netmdpi.com The reaction is typically catalyzed by a palladium(0) species generated in situ from Pd(OAc)₂. organic-chemistry.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is highly effective for introducing alkynyl substituents onto a pyrazole ring. tandfonline.com A 4-iodo-1-phenyl-3-(trifluoromethyl)-1H-pyrazole, for example, can be readily coupled with terminal alkynes, demonstrating a pathway for elaborating pyrazole cores that could already contain a phenoxy group at a different position. nih.govresearchgate.net

| Coupling Reaction | Key Reactants | Catalyst System | Bond Formed |

| Stille | Organostannane + Organic Halide/Triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) | C-C |

| Suzuki | Organoboron reagent + Organic Halide/Triflate | Pd(0) complex + Base | C-C |

| Heck | Alkene + Organic Halide/Triflate | Pd(0) or Pd(II) salt + Base | C-C (vinyl) |

| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | Pd(0) complex + Cu(I) salt + Base | C-C (alkynyl) |

Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles in a single step from three or more starting materials. nih.gov This approach adheres to the principles of green chemistry by maximizing atom economy and minimizing waste. nih.gov

A common MCR for pyrazole synthesis involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), a β-ketoester, and a hydrazine derivative. beilstein-journals.orgsemanticscholar.org To obtain a phenoxy-substituted pyrazole, one of the starting materials, such as the aldehyde or the β-ketoester, would need to contain a phenoxy moiety. For example, a four-component reaction of a phenoxy-substituted aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can yield highly functionalized pyrano[2,3-c]pyrazoles, which contain the core pyrazole structure. semanticscholar.orgnanobioletters.com Various catalysts, including piperidine, taurine, or copper nanoparticles, can be used to promote these reactions. nih.govnanobioletters.com

Beyond palladium's dominant role in cross-coupling, other transition metals like copper, rhodium, and iron are instrumental in various pyrazole syntheses.

Palladium-Mediated: As detailed in section 2.2.2, palladium catalysts are essential for a wide range of cross-coupling reactions (Suzuki, Heck, Stille, Sonogashira) used to functionalize pyrazoles. ktu.eduvut.ac.za

Copper-Catalyzed: Copper catalysis is particularly important for C-O and C-N bond formation (Ullmann coupling) and in certain cycloaddition reactions. nih.gov Copper triflate has been used to catalyze the synthesis of pyrazoles from alkenyl hydrazones under aerobic conditions via a cross-dehydrogenative coupling. acs.org Copper-catalyzed MCRs have also been developed for the synthesis of pyranopyrazoles. nanobioletters.com Efficient copper-catalyzed reactions of enamines and nitriles using molecular oxygen as the oxidant provide another route to polysubstituted pyrazoles. researchgate.net

Rhodium-Catalyzed: Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes to produce highly substituted pyrazoles under mild conditions. organic-chemistry.org This cascade reaction involves C-N bond cleavage and intramolecular dehydration cyclization. organic-chemistry.org

Iron-Catalyzed: While less common for the core pyrazole synthesis, iron catalysis is an emerging area in cross-coupling reactions due to its low cost and low toxicity, offering a more sustainable alternative to palladium for certain C-C bond formations.

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for pyrazole synthesis. These approaches avoid the cost and potential toxicity associated with residual transition metals.

Organocatalytic Synthesis: Simple organic molecules can catalyze pyrazole formation. For instance, the four-component synthesis of pyrano[2,3-c]pyrazoles can be catalyzed by sodium benzoate (B1203000) in an aqueous medium. semanticscholar.org Piperidine is another common organocatalyst for this type of transformation. nih.gov

Metal-Free Synthesis: Several methods proceed without any catalyst. The cyclocondensation of enynones with arylhydrazines is often spontaneous under mild conditions. nih.gov Additionally, iodine-mediated oxidative C-N bond formation provides a metal-free, one-pot protocol for synthesizing various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. beilstein-journals.org Metal- and catalyst-free conditions have also been developed for the one-pot synthesis of pyrazole-conjugated thioamides from pyrazole carbaldehydes, amines, and elemental sulfur. beilstein-journals.org A temperature-controlled, catalyst-free electrophilic cyclization of α,β-alkynic hydrazones has also been reported for the divergent synthesis of pyrazoles. nih.gov

Advanced Activation Techniques (e.g., Microwave-Assisted Synthesis, Ultrasound-Assisted Synthesis, Mechanochemical Approaches)

Modern synthetic chemistry increasingly employs energy-efficient and time-saving technologies to drive chemical reactions. These advanced activation techniques offer significant advantages over conventional heating methods, including accelerated reaction rates, higher yields, and often, improved product purity.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, facilitating rapid and efficient chemical transformations. nih.govnih.gov This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized heating can dramatically shorten reaction times, often from hours to mere minutes, and improve yields. researchgate.net

In the context of pyrazole synthesis, microwave-assisted methods have been successfully applied to the cyclocondensation reactions that form the pyrazole ring and to the functionalization of pre-formed rings. bohrium.com For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines, a cornerstone of pyrazole synthesis, can be significantly expedited under microwave irradiation. researchgate.net A solvent-free, microwave-assisted approach has been described for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles, demonstrating the utility of this method for creating analogous structures with ether linkages. nih.gov This straightforward approach not only proceeds rapidly but also offers competitive yields compared to traditional methods that rely on conventional heating. nih.govnih.gov

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone + Phenylhydrazine Hydrochloride | Conventional (Ethanol, Reflux) | 480 min | ~70-80% | researchgate.net |

| Chalcone + Phenylhydrazine Hydrochloride | Microwave (Ethanol) | 18 min | ~85-95% | researchgate.net |

| Pyrazole + Phenyl Glycidyl Ether | Microwave (Solvent-Free) | 1 min | 73% | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for accelerating synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of chemical reactivity. nih.govmdpi.com This method has been successfully used for the synthesis of various heterocyclic compounds, including pyrazole derivatives. researchgate.netnih.gov

Ultrasound-assisted synthesis offers advantages such as milder reaction conditions, shorter reaction times, and improved yields compared to conventional methods. nih.govnih.gov For example, the synthesis of pyrazolone (B3327878) derivatives from the reaction of diazo compounds with hydrazine hydrate has been achieved in high yields under ultrasonic irradiation. researchgate.net The application of ultrasound can also facilitate catalyst-free reactions, contributing to greener synthetic protocols. mdpi.com

Mechanochemical Approaches

Mechanochemistry involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions, often in the absence of a solvent. rsc.org This solvent-free approach aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous solvents. Reactions are typically performed in a ball mill or with a mortar and pestle.

The synthesis of 1H-pyrazoles via a [3+2] cyclocondensation of enaminones and hydrazines has been effectively demonstrated using mechanochemical methods. rsc.org These solvent-free techniques, such as grinding or ball milling, provide a viable and environmentally friendly alternative to traditional thermal heating in solution, with the added advantage of scalability. rsc.org

Regioselective Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles often poses the challenge of regioselectivity, as unsymmetrical precursors can lead to the formation of isomeric products. Controlling the precise placement of substituents on the pyrazole ring is crucial for tailoring the compound's properties. Several strategies have been developed to achieve high regioselectivity.

One of the most common methods for pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. acs.org When the 1,3-dicarbonyl compound is unsymmetrical, a mixture of regioisomers can result. To overcome this, synthetic methods often employ precursors where the reactivity of the two electrophilic centers is differentiated, or by using specific activating groups that direct the cyclization. nih.gov

For example, the use of activated enol ethers, which act as trifunctional electrophiles, allows for the regioselective synthesis of 3,4-disubstituted pyrazoles upon reaction with hydrazine. beilstein-journals.org Another approach involves the 1,3-dipolar cycloaddition of nitrile imines with specifically chosen dipolarophiles, which can afford 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. nih.gov Similarly, the reaction between tosylhydrazones and nitroalkenes has been reported to produce 3,4-diaryl-1H-pyrazoles selectively. rsc.org

Furthermore, regioselectivity can be achieved by functionalizing a pre-formed pyrazole ring. For instance, the iodination of 1-aryl-3-CF3-1H-pyrazoles can be directed to either the C4 or C5 position by carefully selecting the iodinating agent and reaction conditions. Ceric ammonium (B1175870) nitrate (B79036) (CAN)-mediated iodination with elemental iodine affords the 4-iodo isomers with high selectivity, which can then serve as versatile building blocks for further substitutions at the C4 position. nih.gov

Functionalization Strategies on Pre-formed Pyrazole Rings to Introduce Phenoxy Moieties

Introducing a phenoxy group onto a pre-existing pyrazole ring is a key strategy for the synthesis of this compound and its analogs. This can be accomplished through several classical and modern organic reactions.

Electrophilic Substitution at the C4 Position

The pyrazole ring is an aromatic heterocycle with a π-excessive character. Electron density calculations reveal that the C4 position of the pyrazole ring has the highest electron density, making it the most susceptible site for electrophilic aromatic substitution. quora.comchemicalbook.com In contrast, the C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. rrbdavc.org

This inherent electronic property allows for the regioselective introduction of various electrophiles at the C4 position. rrbdavc.org While a direct electrophilic "phenoxylation" reaction is not common, this principle underpins strategies where an electrophile is first installed at the C4 position, which is later converted to a phenoxy group. More commonly, electrophilic halogenation (e.g., chlorination, bromination, iodination) or thiocyanation at the C4 position is performed under mild conditions to yield 4-substituted pyrazoles. nih.govbeilstein-journals.orgmdpi.com These 4-halo- or 4-thiocyanopyrazoles are excellent precursors for subsequent nucleophilic substitution or cross-coupling reactions to introduce the phenoxy moiety.

Nucleophilic Aromatic Substitution on Activated Pyrazoles

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, method for directly introducing a phenoxy group onto a pyrazole ring. SNAr reactions on π-excessive rings like pyrazole are generally disfavored unless the ring is "activated" by the presence of strong electron-withdrawing groups. nih.gov

For a phenoxide nucleophile to displace a leaving group (such as a halide) at the C4 position, the pyrazole ring must be substituted with groups that can stabilize the negative charge of the intermediate Meisenheimer complex. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly on heterocyclic systems with good leaving groups. nih.govnih.gov Therefore, a substrate such as 4-halo-3(5)-nitropyrazole could potentially react with a phenoxide under suitable conditions to yield the corresponding 4-phenoxy-nitropyrazole derivative.

Arylation Reactions to Introduce Phenoxy Group

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for forming carbon-heteroatom bonds, including the C-O bond required for this compound. thermofisher.comccspublishing.org.cneie.grresearchgate.netmdpi.com These reactions typically involve the coupling of a 4-halopyrazole (electrophile) with phenol or a metal phenoxide (nucleophile).

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers. wikipedia.orgchemeurope.com The traditional method involves reacting an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper at high temperatures. byjus.comorganic-chemistry.org Modern variations utilize catalytic amounts of soluble copper(I) salts, often in the presence of a ligand, which allows for milder reaction conditions. mdpi.com The synthesis of this compound via this method would involve the coupling of a 4-halopyrazole (e.g., 4-bromo-1H-pyrazole) with phenol using a copper catalyst.

Buchwald-Hartwig Aryl Ether Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, has been extended to the synthesis of aryl ethers (C-O bonds). organic-chemistry.orgwikipedia.org This methodology is highly efficient and tolerates a wide range of functional groups. acsgcipr.org The reaction couples an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.org

The application of Buchwald-Hartwig C-N coupling to 4-halopyrazoles has been demonstrated, suggesting its feasibility for C-O coupling as well. researchgate.netnih.gov For instance, 4-bromo-1H-pyrazole could be coupled with phenol using a catalyst system such as Pd(dba)₂ and a sterically hindered phosphine ligand like tBuDavePhos, in the presence of a base like sodium tert-butoxide, to furnish this compound. Microwave irradiation can be employed to accelerate these coupling reactions significantly. researchgate.netnih.gov

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Ullmann Condensation | Copper (Cu) | Aryl Halide + Phenol | Often requires high temperatures; ligand-free versions exist. mdpi.com |

| Buchwald-Hartwig Etherification | Palladium (Pd) | Aryl Halide/Triflate + Phenol | Milder conditions, high functional group tolerance, requires phosphine ligands. organic-chemistry.orgacsgcipr.org |

Chemical Reactivity and Transformation Studies of 4 Phenoxy 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Theoretical and experimental studies on various pyrazole derivatives consistently show that the C-4 position is the most nucleophilic and therefore the primary site for electrophilic attack. In the case of 4-phenoxy-1H-pyrazole, the C-4 position is already substituted, which is expected to direct electrophilic substitution to other available positions on the pyrazole ring, namely the C-3 and C-5 positions, or potentially on the phenoxy ring depending on the reaction conditions and the nature of the electrophile. However, direct electrophilic substitution on the pyrazole ring of this compound is not extensively documented. By analogy with other 4-substituted pyrazoles, it is anticipated that forcing conditions might be required for further substitution on the pyrazole ring.

Common electrophilic substitution reactions for pyrazoles include halogenation, nitration, and sulfonation. For instance, direct nitration of pyrazoles can be achieved using a mixture of nitric acid and trifluoroacetic anhydride. researchgate.net Halogenation of pyrazole derivatives at the C-4 position is also a well-established transformation, often employing N-halosuccinimides (NCS, NBS, NIS). beilstein-archives.org

| Reaction | Reagent | Product |

| Halogenation | N-halosuccinimide (NXS) | 3-Halo-4-phenoxy-1H-pyrazole or 5-Halo-4-phenoxy-1H-pyrazole |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-phenoxy-1H-pyrazole or 5-Nitro-4-phenoxy-1H-pyrazole |

| Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid or this compound-5-sulfonic acid |

Nucleophilic Reactions at the Pyrazole and Phenoxy Moieties

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. For this compound, nucleophilic substitution on the pyrazole ring itself is considered unlikely under normal conditions.

However, the phenoxy group presents a potential site for nucleophilic substitution. Studies on related compounds, such as 5-phenoxypyrazole derivatives, have shown that the phenoxy group can act as a leaving group in the presence of a strong nucleophile, particularly when the phenyl ring is substituted with electron-withdrawing groups. koreascience.kr This suggests that this compound could undergo nucleophilic aromatic substitution at the C-4 position, leading to the displacement of the phenoxide. The feasibility of this reaction would likely depend on the nature of the nucleophile and the potential activation of the phenoxy group.

| Nucleophile | Product |

| R-NH₂ | 4-Amino-1H-pyrazole derivative |

| R-O⁻ | 4-Alkoxy-1H-pyrazole derivative |

| R-S⁻ | 4-Thioether-1H-pyrazole derivative |

Oxidation and Reduction Pathways of this compound

The pyrazole ring is generally stable towards oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions are typically required to oxidize substituents on the pyrazole ring, while the ring itself remains intact. masterorganicchemistry.com For this compound, it is expected that the pyrazole ring would be resistant to oxidation. The phenoxy group, being an ether linkage, is also generally stable to oxidation. However, under vigorous oxidative conditions, degradation of the molecule could occur. Studies on the oxidation of pyrazole derivatives have shown that side chains can be oxidized to carboxylic acids. researchgate.net

The reduction of the pyrazole ring requires catalytic hydrogenation and typically proceeds under high pressure and temperature. google.comgoogle.com This process would lead to the corresponding 4-phenoxypyrazoline and subsequently to the 4-phenoxypyrazolidine. The phenoxy group is generally stable under these conditions.

| Reaction | Reagent/Catalyst | Product |

| Oxidation | KMnO₄ (strong conditions) | Potential for oxidative degradation |

| Reduction | H₂/Pd or Pt | 4-Phenoxypyrazoline/4-Phenoxypyrazolidine |

Derivatization Reactions at the Nitrogen and Carbon Positions

The nitrogen atoms of the pyrazole ring in this compound are key sites for derivatization. The N-H proton is acidic and can be removed by a base, allowing for N-alkylation, N-acylation, and N-arylation. N-alkylation is a common transformation and can be achieved using various alkylating agents such as alkyl halides in the presence of a base. A highly selective method for the N-methylation of pyrazoles utilizes α-halomethylsilanes as masked methylating reagents. acs.org

Derivatization at the carbon positions (C-3 and C-5) of the pyrazole ring would likely require initial deprotonation with a strong base, as discussed in the context of organometallic reagents.

| Position | Reagent | Reaction Type | Product |

| N1 | Alkyl halide/Base | N-Alkylation | 1-Alkyl-4-phenoxy-1H-pyrazole |

| N1 | Acyl chloride/Base | N-Acylation | 1-Acyl-4-phenoxy-1H-pyrazole |

| N1 | Aryl halide/Catalyst | N-Arylation | 1-Aryl-4-phenoxy-1H-pyrazole |

Reactivity Towards Organometallic Reagents

The reaction of this compound with organometallic reagents, such as organolithium compounds or Grignard reagents, is expected to proceed via initial deprotonation of the N-H bond. The resulting N-lithiated or N-magnesiated pyrazole can then be used in subsequent reactions.

To achieve functionalization at the carbon atoms of the pyrazole ring, N-protection is generally required. The protected this compound could then undergo deprotonation at the C-5 position using a strong base like n-butyllithium, creating a nucleophilic center that can react with various electrophiles. This approach allows for the introduction of a wide range of substituents at the C-5 position. There is no direct evidence for the reactivity of this compound with Grignard reagents, but it is plausible that a Grignard reagent could be formed from a halogenated derivative of this compound, which could then be used in cross-coupling reactions.

| Reagent | Intermediate/Product |

| n-BuLi | N-lithiated this compound |

| n-BuLi (on N-protected pyrazole) | 5-Lithio-1-protected-4-phenoxypyrazole |

| RMgX (on halogenated derivative) | 4-Phenoxy-1H-pyrazolyl Grignard reagent |

Advanced Spectroscopic and Structural Characterization of 4 Phenoxy 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the electronic environment of atoms within the molecule.

¹H-NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 4-phenoxy-1H-pyrazole derivatives, the spectrum reveals characteristic signals for the protons on the pyrazole (B372694) ring, the phenoxy group, and any other substituents.

In a study of 3,5-dimethyl-4-(phenoxy)-1H-pyrazole, the methyl protons (CH₃) at the C3 and C5 positions of the pyrazole ring typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons of the phenoxy group and any protons on the pyrazole ring present as a more complex multiplet in the downfield aromatic region. The exact chemical shifts can be influenced by the solvent and the presence of other substituents on either the pyrazole or the phenoxy ring. For instance, electron-withdrawing or electron-donating groups on the phenoxy ring will shift the signals of the aromatic protons accordingly. The proton attached to the nitrogen of the pyrazole ring (N-H) often appears as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

Table 1: Representative ¹H-NMR Chemical Shifts (δ, ppm) for a this compound Derivative.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C3, C5) | ~2.1-2.2 | Singlet |

| Aromatic-H (Phenoxy & Pyrazole) | ~6.8-7.5 | Multiplet |

Data is generalized from studies on 4-aryloxy substituted pyrazoles.

¹³C-NMR spectroscopy maps the carbon framework of a molecule. For this compound derivatives, distinct signals are observed for the pyrazole ring carbons, the phenoxy group carbons, and any substituent carbons. asianpubs.org

The carbons of the pyrazole ring (C3, C4, and C5) show characteristic chemical shifts. The C4 carbon, being directly attached to the oxygen of the phenoxy group, is significantly affected and typically resonates at a specific field. The C3 and C5 carbons, often equivalent in symmetrically substituted pyrazoles (like a 3,5-dimethyl derivative), will appear as a single peak. The carbons of the phenoxy ring will have shifts typical for aromatic ethers. The carbon atom of the phenoxy group directly bonded to the ether oxygen (C-O) appears further downfield compared to the other aromatic carbons.

Table 2: Representative ¹³C-NMR Chemical Shifts (δ, ppm) for 4-Aryloxy Substituted Pyrazoles. asianpubs.org

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| CH₃ (at C3, C5) | ~10-12 |

| Pyrazole C3 & C5 | ~145-147 |

| Pyrazole C4 | ~120-122 |

| Phenoxy C-O | ~155-158 |

Source: Adapted from Sher, M. et al., Asian Journal of Chemistry, 2014. asianpubs.org

While 1D NMR provides fundamental information, 2D NMR techniques are crucial for unambiguously assigning complex structures by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (³J-coupling). For a this compound derivative, COSY would show correlations between adjacent protons on the phenoxy ring, helping to assign their specific positions. It would also reveal any coupling between protons on the pyrazole ring and adjacent substituent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (¹J-coupling). This is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the signal for the C4 proton of the pyrazole ring would correlate with the C4 carbon signal, confirming its chemical shift in the ¹³C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J-coupling). This technique is vital for piecing together the molecular structure by connecting different fragments. For instance, an HMBC spectrum would show a correlation between the pyrazole N-H proton and the C4 and C5 carbons of the pyrazole ring. It would also show correlations between the protons on the phenoxy ring and the C4 carbon of the pyrazole ring through the ether linkage, confirming the connectivity between the two ring systems.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, providing a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The FT-IR spectrum of a this compound derivative displays several characteristic absorption bands.

Research on 4-aryloxy substituted pyrazoles has identified key vibrational frequencies. asianpubs.org A prominent band is typically observed in the region of 3100-3300 cm⁻¹, which is attributed to the N-H stretching vibration of the pyrazole ring. The presence of this band confirms the 1H-pyrazole tautomer. Aromatic C=C stretching vibrations from both the pyrazole and phenoxy rings appear in the 1500-1600 cm⁻¹ region. The C=N stretching vibration of the pyrazole ring is usually observed around 1450-1490 cm⁻¹. Furthermore, the characteristic C-O-C stretching of the aryl ether linkage is expected in the 1200-1250 cm⁻¹ range.

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for 4-Aryloxy Substituted Pyrazoles. asianpubs.org

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Pyrazole) | 3100-3300 |

| Aromatic C-H Stretch | ~3050 |

| Aromatic C=C Stretch | 1500-1600 |

| C=N Stretch (Pyrazole) | 1450-1490 |

Source: Adapted from Sher, M. et al., Asian Journal of Chemistry, 2014. asianpubs.org

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

For this compound derivatives, Raman spectroscopy would be particularly useful for observing vibrations of the aromatic rings and the pyrazole core. The symmetric stretching vibrations of the C=C bonds in the phenyl and pyrazole rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum in the 1580-1620 cm⁻¹ region. The "ring-breathing" mode of the monosubstituted phenoxy group, a symmetric radial expansion and contraction of the ring, would also be expected to be a strong and characteristic Raman band. Vibrations involving the C-O-C ether linkage would also be observable. Due to the non-polar nature of many of the skeletal vibrations, Raman spectroscopy provides a clear and complementary fingerprint of the molecular structure.

Mass Spectrometry Techniques (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the identification and characterization of pyrazole derivatives. nih.gov In LC-MS, the sample is first separated by liquid chromatography and then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This method is crucial for confirming the molecular weight of synthesized compounds and for studying their fragmentation patterns, which provides valuable structural information. mdpi.comnih.gov

For this compound, the molecular ion peak [M+H]⁺ would be expected in the mass spectrum. The fragmentation of pyrazole rings under mass spectrometry conditions typically follows distinct pathways. openresearchlibrary.org Common fragmentation processes for the pyrazole core include the expulsion of hydrogen cyanide (HCN) and dinitrogen (N₂). openresearchlibrary.orgresearchgate.net

In the case of this compound, fragmentation is also expected to involve the phenoxy substituent and the ether linkage. Key fragmentation pathways would likely include:

Cleavage of the C-O ether bond: This can result in the loss of a phenoxy radical (•OC₆H₅) or a phenol (B47542) molecule (HOC₆H₅), leading to significant fragment ions.

Fragmentation of the pyrazole ring: Following or preceding the loss of the phenoxy group, the pyrazole ring can undergo its characteristic fragmentation, losing HCN or N₂.

Fragmentation of the phenyl ring: The phenyl portion of the phenoxy group can also undergo fragmentation, typically after being cleaved from the parent molecule.

These fragmentation patterns allow for the detailed structural confirmation of this compound derivatives.

| Predicted Fragment | Formula | Mass-to-Charge Ratio (m/z) | Proposed Origin |

|---|---|---|---|

| [M+H]⁺ | [C₉H₉N₂O]⁺ | 173.07 | Protonated Molecular Ion |

| [M-C₆H₅O]⁺ | [C₃H₃N₂]⁺ | 67.03 | Loss of Phenoxy Radical |

| [M-HCN]⁺ | [C₈H₇NO]⁺ | 146.05 | Loss of Hydrogen Cyanide from Pyrazole Ring |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.03 | Phenoxy Cation |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl Cation (from Phenoxy Group) |

X-ray Crystallography and Solid-State Structural Analysis

The molecular structure of this compound consists of a planar, five-membered aromatic pyrazole ring linked to a phenyl ring through an oxygen atom. mdpi.com The pyrazole ring itself is inherently planar due to its aromaticity. semanticscholar.org A key conformational feature is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring. Studies on structurally similar compounds suggest that these two rings are typically twisted relative to each other. nih.govsemanticscholar.org This twist angle is influenced by steric hindrance and electronic effects of substituents on either ring. Bond lengths and angles within the pyrazole core are characteristic of its aromatic nature. mdpi.com

| Parameter | Typical Value | Reference |

|---|---|---|

| N1-N2 Bond Length | ~1.34 Å | mdpi.com |

| N2-C3 Bond Length | ~1.33 Å | mdpi.com |

| C3-C4 Bond Length | ~1.42 Å | mdpi.com |

| C4-C5 Bond Length | ~1.36 Å | mdpi.com |

| C5-N1 Bond Length | ~1.35 Å | mdpi.com |

| Pyrazole-Phenyl Dihedral Angle | Variable (e.g., 20-60°) | nih.gov |

The solid-state packing of 1H-pyrazole derivatives is heavily influenced by non-covalent intermolecular interactions. nih.gov The most significant of these are hydrogen bonds and π-π stacking interactions.

Hydrogen Bonding: The 1H-pyrazole moiety is an excellent hydrogen-bonding motif. The pyrrole-type N-H group (N1) acts as a hydrogen bond donor, while the pyridine-type nitrogen atom (N2) serves as a hydrogen bond acceptor. nih.govnih.gov This dual functionality allows pyrazole molecules to self-assemble into various supramolecular structures. Common motifs observed in the crystal structures of pyrazoles include cyclic dimers, trimers, and polymeric chains known as catemers. nih.govnih.govmdpi.com The specific arrangement is dependent on the steric and electronic nature of the substituents on the pyrazole ring.

| Interaction Type | Parameter | Typical Value Range | Reference |

|---|---|---|---|

| N-H···N Hydrogen Bond | N···N Distance | 2.8 - 3.0 Å | mdpi.com |

| N-H···N Angle | 160 - 180° | nih.gov | |

| π-π Stacking | Centroid-to-Centroid Distance | 3.4 - 3.8 Å | researchgate.net |

| Slip Angle | 0 - 25° | nih.gov |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a compound. It is a primary method for verifying the empirical formula of a newly synthesized compound and assessing its purity. nih.govnih.gov For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₈N₂O. The experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and calculated percentages confirms the assigned molecular formula and the sample's purity.

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 62.78% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.68% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.27% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.29% |

| Total | 172.176 | 100.00% |

Theoretical and Computational Chemistry Investigations of 4 Phenoxy 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties. Through DFT calculations, a comprehensive understanding of the electronic behavior and chemical nature of 4-phenoxy-1H-pyrazole can be achieved.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Levels, Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap implies higher stability and lower chemical reactivity.

For this compound, the calculated HOMO and LUMO energies, along with the energy gap, provide insights into its charge transfer characteristics.

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific data for the HOMO-LUMO energy levels of this compound is currently available in public scientific literature.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color spectrum to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents areas with neutral potential.

In this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atom of the phenoxy group, highlighting these as potential sites for electrophilic interaction. The hydrogen atoms of the pyrazole and phenyl rings would be expected to exhibit a positive potential.

Global Reactivity Descriptors (e.g., Chemical Potential, Chemical Hardness, Chemical Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability.

Chemical Potential (μ) : Describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer.

Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations based on Koopmans' theorem: μ ≈ (EHOMO + ELUMO) / 2 η ≈ (ELUMO - EHOMO) / 2 S = 1 / η ω = μ2 / 2η

| Descriptor | Value |

| Chemical Potential (μ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Specific calculated values for the global reactivity descriptors of this compound are not presently found in published research.

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes, one can assign the characteristic peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. This analysis is instrumental in confirming the molecular structure and understanding the bonding characteristics. For this compound, key vibrational modes would include N-H stretching, C-H stretching of the aromatic rings, C-N stretching of the pyrazole ring, and C-O-C stretching of the ether linkage.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with significant charge transfer characteristics and large hyperpolarizability values are promising candidates for NLO materials. The study of this compound's NLO properties would involve the calculation of these parameters to assess its potential for such applications.

Theoretical Studies on Tautomerism and Proton Transfer Equilibria within the Pyrazole Core

The pyrazole ring is characterized by the presence of two adjacent nitrogen atoms, one of a pyrrole-like character and the other pyridine-like, which leads to the phenomenon of annular prototropic tautomerism. nih.gov In N-unsubstituted pyrazoles, the proton can reside on either nitrogen atom. For a 4-substituted pyrazole like this compound, the two possible tautomeric forms are degenerate, meaning they are structurally identical and have the same energy. However, the process of interconversion between these forms requires a proton transfer, the mechanism of which has been a subject of significant theoretical investigation. researchgate.net

Computational studies, primarily using DFT and Møller-Plesset (MP2) methods, have explored several pathways for this proton transfer. researchgate.netias.ac.in

Intramolecular Proton Transfer: This mechanism involves the direct migration of the proton from one annular nitrogen to the other within a single molecule. Theoretical calculations consistently show this to be a high-energy process. For a range of 4-substituted pyrazoles, the activation energy for this unimolecular tautomerization is calculated to be in the range of 47.8–55.5 kcal/mol. nih.govresearchgate.net This high barrier effectively precludes the intramolecular pathway from being a significant contributor to proton exchange under normal conditions. The phenoxy substituent at the C4 position, through its electronic effects, would modulate this barrier. Studies on other 4-substituted pyrazoles indicate that electron-releasing groups tend to result in lower activation energies compared to electron-withdrawing groups for this process. researchgate.net

Intermolecular Proton Transfer: A much more favorable pathway for proton exchange involves the participation of other molecules. nih.gov Computational models have shown that pyrazole derivatives can form hydrogen-bonded dimers. researchgate.netias.ac.in Within these dimers, a concerted double proton transfer can occur through a cyclic transition state. This mechanism exhibits a significantly lower activation energy, with calculated values for 4-substituted pyrazole dimers ranging from 11.4 to 15.0 kcal/mol, depending on the computational method used. researchgate.net This pathway is therefore considered the dominant mechanism for proton exchange in the gas phase or in non-polar solvents. ias.ac.in

Solvent-Assisted Proton Transfer: In the presence of protic solvents like water or ammonia (B1221849), solvent molecules can act as a bridge, facilitating proton transfer. ias.ac.inias.ac.in Calculations on various pyrazole derivatives have shown that the activation energies for proton transfer assisted by a single water or ammonia molecule are significantly reduced compared to the intramolecular pathway. ias.ac.inias.ac.in For instance, in 3(5)-substituted pyrazoles, water-assisted transfer has activation energies of 26.62−31.78 kcal/mol, while ammonia-assisted transfer is even lower at 17.25−22.46 kcal/mol. ias.ac.inias.ac.in

The following table summarizes the calculated activation energies for different proton transfer mechanisms in substituted pyrazoles, providing a comparative view of the energetic feasibility of each pathway.

| Proton Transfer Mechanism | System | Computational Method | Calculated Activation Energy (kcal/mol) |

| Intramolecular (Monomer) | 4-Substituted Pyrazoles | DFT/MP2 | 47.8 – 55.5 researchgate.net |

| Intermolecular (Dimer) | 4-Substituted Pyrazoles | DFT/MP2 | 11.4 – 15.0 researchgate.net |

| Water-Assisted | 3(5)-Substituted Pyrazoles | MP2 | 26.6 – 31.8 ias.ac.inias.ac.in |

| Ammonia-Assisted | 3(5)-Substituted Pyrazoles | MP2 | 17.3 – 22.5 ias.ac.inias.ac.in |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms, mapping potential energy surfaces, and identifying transition states and intermediates that may not be experimentally observable. eurasianjournals.com For reactions involving the pyrazole core, DFT calculations are frequently employed to predict reactivity, regioselectivity, and the thermodynamic and kinetic profiles of reaction pathways. eurasianjournals.comresearchgate.net

A pertinent example is the computational investigation of the multicomponent synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. nih.gov While this reaction builds the pyrazole ring rather than modifying a pre-existing one, the study showcases the power of computational elucidation. The proposed mechanism involved the formation of a key diazatitanacyclohexadiene intermediate. nih.gov

Initial experimental attempts at a catalytic cycle were met with limited success, showing low product yield and catalyst inhibition. nih.gov DFT calculations (at the M06/6–311G(d,p)/SMD level) were performed to understand the underlying mechanism and diagnose the problem. The computational results revealed:

The formation of the key diazatitanacyclohexadiene intermediate was thermodynamically very favorable. nih.gov

The subsequent, crucial N–N bond-forming reductive elimination step, which would release the pyrazole product and regenerate the catalyst, faced an overwhelmingly high activation barrier of 47.1 kcal/mol relative to the stable intermediate. nih.gov

This high computed barrier for the final product-forming step explained the experimental observations perfectly: the system would readily form the stable diazatitanacyclohexadiene intermediate, which would then act as a thermodynamic sink, effectively inhibiting the catalytic cycle. nih.gov This insight, gained directly from computational modeling, was critical for understanding the reaction's limitations and guiding further experimental work toward alternative pathways that could circumvent this high-energy transition state. nih.gov

The table below outlines the key computationally modeled steps for this pyrazole synthesis, highlighting the prohibitive energy barrier identified through theoretical investigation.

| Reaction Step | Description | Calculated Relative Free Energy (ΔG, kcal/mol) | Kinetic/Thermodynamic Character |

| Formation of Intermediate | Formation of the diazatitanacyclohexadiene intermediate (IM5-pyz) from reactants. | -17.4 nih.gov | Thermodynamically Favorable |

| N-N Reductive Elimination | The transition state (TS3-pyz) for N-N bond coupling to form the pyrazole ring. | +29.7 (+47.1 from intermediate) nih.gov | Kinetically Prohibitive |

This example underscores how computational chemistry provides detailed, step-by-step energetic information that is crucial for understanding and optimizing complex chemical transformations involving heterocyclic cores like pyrazole. nih.gov

Structure Activity Relationship Sar and Ligand Design Principles for Pyrazole Based Scaffolds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a crucial computational tool in drug discovery to correlate the physicochemical properties of a compound with its biological activity. For pyrazole (B372694) derivatives, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the synthesis of more potent analogs.

While specific QSAR models exclusively for 4-phenoxy-1H-pyrazole are not extensively documented in publicly available literature, broader QSAR studies on pyrazole-containing compounds provide valuable insights. These studies typically employ a variety of molecular descriptors to build their predictive models. Key descriptors often include:

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: Properties like partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO) are critical in defining how the molecule interacts with its biological target.

Steric descriptors: Molecular volume, surface area, and specific steric parameters help in understanding the spatial requirements for optimal binding.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that quantifies the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

A hypothetical QSAR study on a series of this compound derivatives might reveal that the electronic properties of substituents on the phenoxy ring significantly influence the compound's activity. For instance, electron-withdrawing groups could enhance activity by modulating the electronic nature of the pyrazole core.

Table 1: Hypothetical Descriptors and Their Potential Impact on the Activity of this compound Derivatives in a QSAR Model

| Descriptor Category | Specific Descriptor | Potential Impact on Biological Activity |

| Electronic | Hammett's Electronic Parameter (σ) of phenoxy ring substituent | A positive correlation might indicate that electron-withdrawing groups enhance activity. |

| Steric | Molar Refractivity (MR) of phenoxy ring substituent | An optimal range for MR could suggest a specific size limitation for the substituent for effective binding. |

| Hydrophobic | LogP | A parabolic relationship might indicate that either too high or too low lipophilicity is detrimental to activity. |

| Topological | Wiener Index | Could correlate with the overall shape and size of the molecule, influencing its fit within a binding pocket. |

Pharmacophore Modeling and Identification of Essential Features

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its analogs, a pharmacophore model would highlight the key interaction points required for binding to a biological target.

Based on the general structure of this compound, a typical pharmacophore model could include the following features:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors.

Hydrogen Bond Donor (HBD): The N-H group of the pyrazole ring can act as a hydrogen bond donor.

Aromatic Rings (AR): Both the pyrazole ring and the phenoxy group provide aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein.

Hydrophobic (HY) features: The phenoxy group contributes a significant hydrophobic region to the molecule.

The precise arrangement and combination of these features would be specific to the target being considered. For instance, if this compound were an inhibitor of a particular kinase, the pharmacophore model would reflect the key interactions within the ATP-binding pocket of that kinase.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Structural Moiety | Potential Interaction Type |

| Hydrogen Bond Acceptor | Pyrazole Nitrogen atoms | Interaction with donor groups (e.g., -NH, -OH) in the receptor. |

| Hydrogen Bond Donor | Pyrazole N-H | Interaction with acceptor groups (e.g., C=O) in the receptor. |

| Aromatic Ring | Pyrazole ring | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp). |

| Aromatic Ring | Phenoxy group | π-π stacking and hydrophobic interactions. |

| Hydrophobic Center | Phenoxy group | Van der Waals interactions within a hydrophobic pocket. |

Molecular Docking and In Silico Receptor Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can provide valuable insights into its binding mode within the active site of a target protein, helping to rationalize its biological activity and guide further optimization.

In a hypothetical docking study of this compound into the active site of a protein kinase, the following interactions might be observed:

The pyrazole core could form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

The phenoxy group could extend into a hydrophobic pocket, making favorable van der Waals contacts.

Substituents on the phenoxy ring could be designed to interact with specific amino acid residues in the binding site, thereby increasing affinity and selectivity.

The results of such studies are often quantified by a docking score, which estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Results for this compound against a Protein Kinase

| Parameter | Value/Observation | Interpretation |

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key H-bond Interactions | Pyrazole N-H with backbone carbonyl of Glu; Pyrazole N with backbone N-H of Leu | Anchors the molecule in the hinge region of the kinase. |

| Hydrophobic Interactions | Phenoxy ring with Val, Ala, Ile, Leu residues | Stabilizes the binding through favorable van der Waals contacts. |

| π-π Stacking | Pyrazole ring with Phe residue | Further enhances binding affinity. |

Rational Design Strategies for Modulating Chemical Properties and Interactions

Rational design strategies leverage the understanding gained from SAR, QSAR, pharmacophore modeling, and molecular docking to design new molecules with improved properties. For the this compound scaffold, several strategies can be employed:

Substitution on the Phenoxy Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the phenoxy ring can modulate the electronic and steric properties of the molecule. This can lead to enhanced binding affinity, improved selectivity, and better pharmacokinetic profiles.

Modification of the Pyrazole Core: While the pyrazole core is often essential for activity, modifications such as N-alkylation or substitution at other available positions can be explored to fine-tune the compound's properties.

Bioisosteric Replacement: The phenoxy group could be replaced by other bioisosteric groups (e.g., benzyloxy, phenylthio, or other heterocyclic rings) to explore new interaction possibilities and improve drug-like properties.

Scaffold Hopping: In some cases, the entire this compound scaffold can be used as a starting point to design completely new chemical series that retain the key pharmacophoric features but have a different core structure.

Conformational Analysis and its Impact on Chemical Behavior

The three-dimensional conformation of a molecule plays a critical role in its ability to bind to a biological target. Conformational analysis of this compound involves studying the rotational freedom around the single bonds connecting the pyrazole and phenoxy rings.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to predict the preferred conformations of this compound. Experimental techniques like X-ray crystallography can provide definitive information about the solid-state conformation. For instance, a related compound, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, has been shown to have a specific dihedral angle between the pyrazole and phenoxy rings in its crystal structure. This information can be invaluable for understanding the conformational preferences of this class of compounds.

An understanding of the conformational landscape of this compound is essential for accurate molecular modeling studies and for designing rigidified analogs that lock the molecule in a bioactive conformation, potentially leading to increased potency and selectivity.

Applications of 4 Phenoxy 1h Pyrazole As a Chemical Building Block and in Materials Science

Role as a Privileged Scaffold in Organic Synthesis for Diverse Molecular Architectures

The 4-phenoxy-1H-pyrazole structure is utilized as a "privileged scaffold," a molecular framework that is amenable to synthetic modifications to generate a library of diverse compounds. Researchers leverage this core to design and synthesize new molecules with specific, targeted functionalities, particularly for biological applications.

A notable example is the development of derivatives for the Receptor for Advanced Glycation End Products (RAGE), a target implicated in diseases such as diabetes, neurodegenerative disorders, and cancer. unimi.itunito.it Scientists have designed and synthesized a series of novel compounds built upon a 3-cyclopropyl-4-phenoxy-1H-pyrazole scaffold. unimi.it This work was part of an effort to create new small molecule ligands that can bind to the extracellular domains of RAGE, aiming to understand the structural requirements for affinity and to identify new potential therapeutic agents. unito.it

Further demonstrating its utility as a versatile building block, the synthesis of 1-(4-Fluorophenyl)-3-isobutyl-4-phenoxy-1H-pyrazole-5(4H)-one has been reported. nih.gov This compound illustrates how the core 4-phenoxy-pyrazole structure can be functionalized at multiple positions (N1, C3, and C5) to create more complex molecular architectures with potential applications in medicinal chemistry. nih.gov

Incorporation into Coordination Complexes and Metal-Organic Frameworks

The pyrazole (B372694) ring is an excellent ligand in coordination chemistry due to its two adjacent nitrogen atoms, which can bind to metal ions. The pyrrole-type nitrogen (N1-H) and the pyridine-type nitrogen (N2) allow pyrazoles to act as versatile supramolecular synthons for crystal engineering. nih.gov These nitrogen atoms serve as coordination sites, enabling the formation of stable complexes with a wide range of transition metals.

While the pyrazole moiety is a common building block for discrete coordination complexes and extended structures like Metal-Organic Frameworks (MOFs), specific examples detailing the incorporation of this compound into such structures are not extensively documented in the available literature. However, the fundamental coordination chemistry of the pyrazole ring suggests that this compound would be a capable ligand for constructing such materials.

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to build large, ordered assemblies. The 1H-pyrazole ring is a classic functional group in this field due to its distinct hydrogen bonding capabilities. The N1-H group acts as a hydrogen bond donor, while the N2 nitrogen atom acts as an acceptor. nih.govacs.org This dual functionality allows pyrazole molecules to self-assemble into predictable patterns.

These interactions can lead to the formation of various hydrogen-bonded structures, such as dimers, trimers, tetramers, or polymeric chains (catemers). nih.govaip.org The specific arrangement is often influenced by the nature and steric bulk of the substituents on the pyrazole ring. nih.gov In the case of pyrazole derivatives, weak intermolecular forces like C—H···π interactions can also play a role in stabilizing the crystal structure. nih.gov The ability of the pyrazole ring to form directional hydrogen bonds is a key driver for its use in creating complex supramolecular materials. nih.govnih.gov

Potential in Polymer Chemistry and Functional Materials

The incorporation of heterocyclic scaffolds like pyrazole into polymer chains is a strategy for creating functional materials with tailored properties. Pyrazole units can be integrated into the backbones of porous organic polymers (POPs) to introduce specific functionalities, such as enhanced catalytic activity or selective adsorption capabilities. Although the direct use of this compound in polymer synthesis is not widely reported, the broader class of pyrazole-containing polymers highlights the potential of this scaffold. The inherent chemical stability and coordinative ability of the pyrazole ring make it an attractive component for developing robust and functional polymeric materials.

Photophysical Applications of Pyrazole-Based Chromophores

Pyrazole derivatives are integral components of many fluorescent molecules and chromophores used in materials science and bioimaging. nih.govnih.gov While unsubstituted pyrazole is not fluorescent, the attachment of suitable substituent groups can lead to compounds with significant luminescence. nih.gov The photophysical properties of these molecules are governed by processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-phenoxy-1H-pyrazole derivatives, and how are they validated?

- Methodology : Synthesis typically involves cyclocondensation, fluorination, or Mannich reactions. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine yields pyrazole carboxylate intermediates, which are hydrolyzed to carboxylic acids . Fluorination of pyrazole derivatives can be achieved using reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) under mild pH conditions (6.0–8.0) to avoid corrosive hydrofluoric acid . Validation includes monitoring reaction progress via TLC and confirming purity by HPLC (>99.5%) .

- Key Data : Yields range from 60% to 80% depending on substituents and reaction optimization .

Q. How is the structural integrity of this compound derivatives confirmed experimentally?

- Methodology : Multi-technique approaches are employed:

- X-ray crystallography resolves crystal packing and hydrogen-bonding networks (e.g., C11H10N2O2 derivatives) .

- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while NMR (¹H/¹³C) assigns proton environments and substituent positions .

- Mass spectrometry validates molecular weights (e.g., [M+H]+ peaks matching theoretical values) .

Q. What biological activities have been reported for this compound derivatives?

- Methodology : Derivatives are screened for antimicrobial activity using broth microdilution assays (MIC values) against Gram-positive/negative bacteria . Hybrid compounds, such as triazole-pyrazole hybrids, are tested for cytotoxicity via MTT assays .

- Key Findings : 4-[3-(2,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to eliminate toxic reagents?

- Methodology : Replace hydrazine with safer alternatives. For example, a one-step fluorination of pyrazole using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) achieves 85% yield without hydrazine .

- Data Contradictions : Traditional methods using hydrazine cyclization yield ~70% but pose safety risks .

- Optimization Strategies : Adjust pH to 7.0 to minimize HF formation and use inorganic bases (e.g., K₂CO₃) for higher conversions .

Q. What strategies are effective in designing hybrid compounds with this compound moieties?

- Methodology : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) links pyrazole to triazoles using precursors like 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole .

- Key Data : Hybrids like 4-(4-methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole achieve 60% yield with THF/water solvent systems and copper sulfate catalysis .

- Challenges : Steric hindrance from bulky substituents (e.g., 4-nitrophenyl) may reduce yields, requiring column chromatography for purification .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing) . Compare substituent effects: Electron-withdrawing groups (e.g., -CF₃) enhance activity in some studies but reduce solubility, complicating dose-response interpretations .

- Case Study : Discrepancies in MIC values for 4-fluorophenyl derivatives may arise from bacterial strain variability or differences in compound purity (e.g., HPLC purity <95% vs. >99%) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.